Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Mechanism of Action
Target of Action
The primary targets of “Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate” are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the benzamido group: This step involves the coupling of the benzo[b]thiophene core with a benzamido derivative, often using reagents such as amides or anhydrides.
Attachment of the dioxopyrrolidinyl group: This step typically involves the reaction of the intermediate compound with a dioxopyrrolidinyl derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate: This compound shares structural similarities with other benzo[b]thiophene derivatives, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-4-2-3-5-15(14)29-19)22-20(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h2-9H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVLJNWGVVCQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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